1-Methylcyclohexanecarbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIOFWKOIYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031503 | |
| Record name | Cyclohexanecarbonyl chloride, 1-methyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001031503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-61-1 | |
| Record name | 1-Methylcyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2890-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-cyclohexanecarboxylic acid chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002890611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonyl chloride, 1-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclohexanecarbonyl chloride | |
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Foundational & Exploratory
1-Methylcyclohexanecarbonyl chloride molecular weight and formula
An In-Depth Technical Guide to 1-Methylcyclohexanecarbonyl Chloride: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key reactive intermediate in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data presentation to offer field-proven insights into its synthesis, mechanistic behavior, and practical applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Core Molecular Profile
This compound is a derivative of cyclohexane carboxylic acid, featuring a methyl group and a reactive acyl chloride moiety attached to the same quaternary carbon. This specific substitution pattern imparts unique steric and electronic properties that are valuable in the synthesis of complex molecular architectures.
The fundamental properties of this compound are summarized below, providing a foundational dataset for any experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃ClO | [1][2][3] |
| Molecular Weight | 160.64 g/mol | [1][3][4][5] |
| CAS Number | 2890-61-1 | [1][2][3] |
| IUPAC Name | 1-methylcyclohexane-1-carbonyl chloride | [3] |
| Density | 1.055 g/cm³ (at 20 °C) | [6] |
| Melting Point | Approx. -4 °C | [6] |
| SMILES | CC1(CCCCC1)C(=O)Cl | [1][3] |
| Synonyms | 1-methyl-1-cyclohexanecarboxylic acid chloride, 1-methylcyclohexylcarbonyl chloride | [3] |
Synthesis Pathway and Mechanistic Rationale
The most direct and common route to this compound is through the chlorination of its parent carboxylic acid, 1-methylcyclohexanecarboxylic acid. The choice of chlorinating agent is critical and is typically governed by factors such as scale, desired purity, and tolerance of downstream processes to byproducts. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[7]
Mechanism of Synthesis via Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is transformed into a superior leaving group, facilitating its displacement by a chloride ion.
Caption: Synthesis of Acyl Chloride from Carboxylic Acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of the analogous cyclohexanecarbonyl chloride.[1] The principles are directly transferable.
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask, condenser, and a gas trap (for HCl and SO₂)
Procedure:
-
System Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube or connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gas byproducts. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Charging: To the flask, add 1-methylcyclohexanecarboxylic acid (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous toluene.
-
Reagent Addition: Slowly add thionyl chloride (approx. 1.2-1.5 eq) to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (the boiling point of toluene is ~111 °C). Maintain reflux for 1-2 hours or until the evolution of gas ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the formation of the methyl ester via GC-MS.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. The crude this compound is often of sufficient purity for subsequent steps. For higher purity, fractional distillation under vacuum is recommended.
Justification of Choices:
-
Excess Thionyl Chloride: Using a slight excess ensures the complete conversion of the carboxylic acid.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid. Strict exclusion of moisture is paramount for high yields.
-
Reflux: Heating accelerates the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of this compound lies in its role as an electrophilic acylating agent. The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the substitution of the chloride, which is an excellent leaving group. This reactivity is fundamental to the formation of amides and esters, crucial linkages in many pharmaceutical compounds.
General Reaction with Nucleophiles
The reaction with primary or secondary amines to form amides is particularly important in drug development. This transformation, often conducted under Schotten-Baumann conditions, is robust and high-yielding.[8]
Caption: General Nucleophilic Acyl Substitution Pathway.
Experimental Protocol: Amide Synthesis
This protocol describes a general procedure for the synthesis of an N-substituted amide from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
A non-nucleophilic base (e.g., triethylamine, Et₃N)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DCM)
Procedure:
-
Reactant Solution: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess amine and triethylamine), a saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Justification of Choices:
-
Low Temperature Addition: The reaction is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
Triethylamine Base: The reaction produces one equivalent of HCl. The non-nucleophilic base is required to scavenge this acid, preventing it from protonating the reactant amine and rendering it non-nucleophilic.[3]
-
Aqueous Wash: The series of washes effectively removes unreacted starting materials and the triethylammonium chloride salt, simplifying the final purification step.
Applications in Drug Development and Agrochemicals
The 1-methylcyclohexane moiety is a valuable structural motif in medicinal and agricultural chemistry. It provides a non-planar, lipophilic scaffold that can be used to optimize the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and cell permeability.
-
Agrochemicals: this compound is a direct precursor in the synthesis of Fenhexamid , a widely used fungicide. The amide bond is formed by reacting the acyl chloride with an appropriate aniline derivative.
-
Pharmaceuticals: While direct examples in marketed drugs are less common, its parent structure, cyclohexanecarbonyl chloride, is a key intermediate in the synthesis of Praziquantel , an essential anti-parasitic drug. [cite: 15 from initial search] This highlights the importance of the cyclohexane scaffold in bioactive molecules. Furthermore, derivatives of this compound have been explored as serotonergic agents , indicating its potential in developing treatments for neurological disorders. [cite: 12 from initial search] The cyclohexane-1,3-dione scaffold, a related structure, has also shown potential as a source for anticancer agents. [cite: 17 from initial search]
Safety and Handling
As a reactive acyl chloride, this compound presents several hazards that require strict safety protocols.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.
-
Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][9]
-
Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas. All handling must be performed under anhydrous conditions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat and appropriate clothing.
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Keep away from water, alcohols, amines, and bases, except under controlled reaction conditions.
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry place. [cite: 1 from initial search]
Conclusion
This compound is a versatile and highly reactive chemical intermediate. Its value is rooted in its ability to efficiently introduce the 1-methylcyclohexanecarbonyl scaffold into target molecules through robust and well-understood nucleophilic acyl substitution reactions. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel, high-value chemical entities.
References
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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ChemHelpASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
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Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Methylcyclohexanecarbonyl Chloride from 1-Methylcyclohexanecarboxylic Acid
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 1-methylcyclohexanecarbonyl chloride, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings, compare common synthetic strategies, and provide detailed experimental protocols.
Introduction: The Significance of Acyl Chlorides in Medicinal Chemistry
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile building blocks in organic synthesis. Their enhanced electrophilicity at the carbonyl carbon makes them prime candidates for nucleophilic acyl substitution reactions, enabling the facile formation of esters, amides, and other crucial functional groups. The introduction of specific lipophilic and structural motifs, such as the 1-methylcyclohexyl group, can be critical in modulating the pharmacological properties of a target molecule, including its potency, selectivity, and pharmacokinetic profile. While direct applications of this compound in marketed drugs are not broadly publicized, its structural analogs, like cyclohexanecarbonyl chloride, are utilized as intermediates in the synthesis of pharmaceuticals such as Praziquantel, an anti-parasitic drug.[1] This underscores the importance of robust and well-characterized methods for the preparation of such acyl chlorides.
Theoretical Framework: A Mechanistic Exploration of Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride ion. This transformation requires the use of a chlorinating agent to activate the carboxylic acid. The three most commonly employed reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
The Thionyl Chloride Route
Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the reaction equilibrium towards the product.
Reaction Workflow with Thionyl Chloride
Caption: A simplified workflow for the synthesis of this compound using thionyl chloride.
The addition of a base like pyridine can accelerate the reaction by neutralizing the generated HCl.
The Oxalyl Chloride/DMF System
Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this transformation. The reaction is typically milder than with thionyl chloride and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous.
The catalytic cycle begins with the reaction of oxalyl chloride and DMF to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion.
Catalytic Cycle of DMF in Oxalyl Chloride Reaction
Caption: The catalytic role of DMF in the formation of an acyl chloride using oxalyl chloride.
The Phosphorus Pentachloride Method
Phosphorus pentachloride (PCl₅) is a strong chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction also produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. Due to the solid nature of PCl₅ and the formation of a liquid byproduct (POCl₃), the work-up can be more involved compared to the other methods. The reaction mechanism involves an initial attack of the carboxylic acid on the phosphorus center, followed by elimination and subsequent nucleophilic attack by chloride.[2][3]
Comparative Analysis of Synthetic Methods
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF | Phosphorus Pentachloride (PCl₅) |
| Reactivity | High | High (with DMF catalyst) | Very High |
| Byproducts | SO₂ (g), HCl (g) | CO₂ (g), CO (g), HCl (g) | POCl₃ (l), HCl (g) |
| Work-up | Relatively simple; excess reagent removed by distillation. | Simple; gaseous byproducts. | More complex due to liquid POCl₃ byproduct. |
| Typical Yield | Generally high (>90%) | High, often quantitative | High |
| Purity | Good, but may contain sulfur-containing impurities. | Generally very high. | Good, but may require careful purification from POCl₃. |
| Safety | Toxic and corrosive, reacts violently with water.[4] | Toxic and corrosive. | Moisture-sensitive solid, corrosive. |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. All glassware should be oven-dried before use as the reagents are sensitive to moisture.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from a procedure for the synthesis of the analogous cyclohexanecarbonyl chloride, which has been reported to yield over 99% conversion.[5]
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (or another suitable inert solvent like toluene)
-
Methanol (for quenching a small sample for GC analysis)
-
Triethylamine (for GC sample preparation)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add 1-methylcyclohexanecarboxylic acid (1.0 eq).
-
Add anhydrous benzene to dissolve the carboxylic acid.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and the solvent can be removed by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Work-up and Purification:
-
To confirm the completion of the reaction, a small aliquot of the reaction mixture can be carefully added to methanol containing a small amount of triethylamine. The resulting methyl ester can be analyzed by Gas Chromatography (GC).[5]
-
The final product is purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride and DMF
This method is known for its mild conditions and high purity of the resulting acyl chloride.
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.1 - 1.5 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution (CO₂, CO, HCl) ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.
Work-up and Purification:
-
The crude product is often of high purity and can be used directly in the next step.
-
If further purification is required, vacuum distillation can be employed.
Protocol 3: Synthesis using Phosphorus Pentachloride
This method is effective but requires careful handling of the solid reagent and the liquid byproduct.
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Phosphorus pentachloride (PCl₅)
-
An inert solvent (e.g., anhydrous diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet to trap HCl, add 1-methylcyclohexanecarboxylic acid (1.0 eq) and a suitable inert solvent.
-
Cool the flask in an ice bath.
-
Carefully add solid phosphorus pentachloride (1.0 - 1.1 eq) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature until the evolution of HCl gas subsides. Gentle warming may be required to complete the reaction.
-
The reaction mixture will contain the acyl chloride, phosphoryl chloride (POCl₃), and the solvent.
Work-up and Purification:
-
The solvent can be removed by simple distillation.
-
The this compound can then be separated from the higher-boiling POCl₃ by fractional distillation under reduced pressure.
Characterization of this compound
The successful synthesis of this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show signals for the methyl group and the methylene protons of the cyclohexane ring. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group. |
| ¹³C NMR | The spectrum should display a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >170 ppm). Signals for the quaternary carbon, methyl carbon, and the carbons of the cyclohexane ring will also be present. |
| FTIR | A strong absorption band characteristic of the C=O stretching vibration in an acyl chloride is expected in the region of 1780-1815 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the carbonyl group. |
Conclusion
The synthesis of this compound from 1-methylcyclohexanecarboxylic acid can be effectively achieved using several chlorinating agents. The choice of reagent depends on factors such as the desired purity, scale of the reaction, and the available equipment for work-up and purification. The thionyl chloride and oxalyl chloride methods are generally preferred due to the formation of gaseous byproducts, which simplifies the purification process. For high-purity applications, the oxalyl chloride/DMF system is often the method of choice. The phosphorus pentachloride route is also effective but requires more rigorous purification to remove the phosphoryl chloride byproduct. This guide provides the necessary theoretical and practical knowledge for the successful synthesis and characterization of this important synthetic intermediate.
References
- Korea Kumho Petrochemical Co., Ltd. (2004). Process for preparing cyclohexanecarbonyl chloride.
- Reaction of Carboxylic acid & PCl5 || Acid chloride || Alkanoyl Halides || NEET ||JEE || CUET ||BSc. (2022, March 7). [Video]. YouTube.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]
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PrepChem. (n.d.). Preparation of thionyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Symmetrical and Unsymmetrical o-Phthalyl Chlorides. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Thionyl chloride. Retrieved from [Link]
- YouTube. (2022, March 7). Reaction of Carboxylic acid & PCl5 || Acid chloride || Alkanoyl Halides || NEET ||JEE || CUET ||BSc. [Video].
- YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with PCl5. [Video].
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Interpreting IR spectrum of 1-Methylcyclohexanecarbonyl chloride
An In-Depth Technical Guide to the Infrared Spectrum of 1-Methylcyclohexanecarbonyl Chloride
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development, providing rapid and non-destructive identification of functional groups within a molecular structure.[1] This guide offers a comprehensive analysis of the infrared spectrum of this compound, a molecule combining the features of a saturated carbocyclic system with a highly reactive acyl chloride functional group. Authored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the key vibrational modes, provides a detailed interpretation of the expected spectral features, and outlines a robust experimental protocol for data acquisition. By correlating specific absorption bands with their corresponding molecular vibrations, this guide serves as a practical reference for the structural characterization of this and similar aliphatic acyl chloride compounds.
Molecular Structure and Key Vibrational Units
This compound possesses a unique combination of functional groups that give rise to a characteristic infrared spectrum. The structure consists of a cyclohexane ring, a tertiary carbon center, a methyl group, and an acyl chloride moiety. Each of these components has distinct bonds that vibrate at specific frequencies when interacting with infrared radiation. The primary bonds of interest for spectral interpretation are the carbonyl (C=O) double bond, the carbon-chlorine (C-Cl) single bond, and the various carbon-hydrogen (C-H) single bonds of the cyclohexane ring and the methyl group.
Sources
An In-depth Technical Guide to the C=O Stretching Frequency in 1-Methylcyclohexanecarbonyl Chloride
This guide provides a comprehensive analysis of the carbonyl (C=O) stretching frequency in 1-methylcyclohexanecarbonyl chloride, a molecule of interest in synthetic organic chemistry. We will delve into the theoretical principles governing vibrational spectroscopy, the practical aspects of sample preparation and analysis, and a detailed interpretation of the spectral data, supported by comparative analysis with analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of molecular characterization through infrared (IR) spectroscopy.
Theoretical Framework: The Vibrating Carbonyl Group
The carbonyl group's stretching vibration is one of the most characteristic and informative absorption bands in an infrared spectrum. Its position, intensity, and shape are highly sensitive to the local electronic and steric environment of the C=O bond. For acyl chlorides, the C=O stretching frequency is typically found at a relatively high wavenumber, generally in the range of 1775-1815 cm⁻¹[1]. This high frequency is primarily due to the strong inductive effect of the chlorine atom.
Electronic Effects: The Inductive Influence of Chlorine
The electronegative chlorine atom withdraws electron density from the carbonyl carbon through the sigma bond (the inductive effect). This withdrawal of electron density shortens and strengthens the C=O double bond, leading to a higher vibrational frequency[2]. This effect is a cornerstone of interpreting the IR spectra of acyl chlorides and distinguishes them from other carbonyl-containing functional groups like ketones or esters, which absorb at lower frequencies.
Steric and Conformational Effects
Beyond purely electronic effects, the steric environment around the carbonyl group plays a crucial role in determining its stretching frequency. In the case of this compound, the bulky 1-methylcyclohexyl group imposes significant steric constraints. This steric hindrance can influence the C=O bond length and force constant in several ways:
-
Bond Angle Distortion: Steric repulsion between the 1-methyl group and the carbonyl oxygen or the chlorine atom can lead to a slight distortion of the ideal bond angles around the carbonyl carbon. This strain can affect the hybridization and, consequently, the strength of the C=O bond.
-
Conformational Locking: The 1-methylcyclohexyl group is conformationally mobile, existing in a dynamic equilibrium between two chair conformations. However, the presence of the methyl group introduces a significant energy difference between having the carbonyl chloride group in an axial versus an equatorial position. The A-value for a methyl group on a cyclohexane ring is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This conformational preference "locks" the orientation of the carbonyl group relative to the ring, influencing its vibrational modes.
To illustrate the interplay of these factors, a logical diagram is presented below:
Caption: Factors influencing the C=O stretching frequency.
Experimental Section: Synthesis and Spectroscopic Analysis
A thorough understanding of the C=O stretching frequency necessitates a reliable method for the synthesis and purification of this compound, followed by a standardized protocol for acquiring its IR spectrum.
Synthesis of this compound
The most common and efficient method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following protocol is adapted from established procedures for the synthesis of acyl chlorides.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂), place 1-methylcyclohexanecarboxylic acid.
-
Addition of Chlorinating Agent: Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂) (typically 1.5 to 2.0 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: The mixture is gently refluxed until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by thin-layer chromatography if a suitable method is available, though acyl chlorides are highly reactive).
-
Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield the pure product.
Caption: Synthesis workflow for this compound.
Infrared Spectroscopy
The IR spectrum of the purified this compound should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by preparing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty spectrometer should be recorded to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: A drop of the purified acyl chloride is placed on one salt plate, and the second plate is placed on top to create a thin film. The plates are then mounted in the spectrometer's sample holder.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
Data Analysis and Interpretation
While a publicly available, peer-reviewed IR spectrum for this compound is not readily found in common databases, we can predict and interpret its key spectral features with high confidence based on established principles and data from closely related analogues.
Predicted C=O Stretching Frequency
The C=O stretching frequency for this compound is expected to be in the typical range for aliphatic acyl chlorides, around 1800-1810 cm⁻¹ . The primary determinant of this high frequency is the inductive effect of the chlorine atom.
Comparative Analysis with Analogous Compounds
To refine our prediction and understand the influence of the 1-methylcyclohexyl group, we can compare it to less sterically hindered and similarly structured acyl chlorides.
| Compound | C=O Stretching Frequency (cm⁻¹) | Key Structural Feature |
| Acetyl Chloride | ~1802 | Unhindered methyl group |
| Cyclohexanecarbonyl Chloride | ~1790 | Cyclohexyl group, less hindered than 1-methylcyclohexyl |
| Pivaloyl Chloride | ~1806 | Sterically demanding tert-butyl group, a close steric mimic |
| This compound | ~1800-1810 (Predicted) | Sterically demanding 1-methylcyclohexyl group |
Note: The exact frequencies can vary slightly depending on the phase (gas, liquid, solution) and the spectrometer.
The C=O stretching frequency of pivaloyl chloride (trimethylacetyl chloride) provides a particularly insightful comparison. The tert-butyl group is sterically very similar to the 1-methylcyclohexyl group at the alpha-carbon. The observed high frequency for pivaloyl chloride suggests that the steric bulk does not significantly lower the C=O frequency, and in some cases, steric compression can lead to a slight increase. Therefore, the prediction of ~1800-1810 cm⁻¹ for this compound is well-supported.
Conclusion
The C=O stretching frequency of this compound is a key diagnostic tool for its identification and characterization. Governed primarily by the strong inductive effect of the chlorine atom, this absorption is predicted to occur in the 1800-1810 cm⁻¹ region of the infrared spectrum. The significant steric bulk of the 1-methylcyclohexyl group, while influencing the molecule's conformation, is not expected to cause a major deviation from the typical range observed for other sterically hindered aliphatic acyl chlorides. The experimental protocols for synthesis and spectroscopic analysis provided herein offer a robust framework for the empirical verification of these principles. This in-depth understanding is critical for professionals engaged in synthetic chemistry and drug development, where precise molecular characterization is paramount.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. [Link]
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Organic Syntheses. (n.d.). Preparation of Acid Chlorides. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
-
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
-
Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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A Comprehensive GHS Hazard Classification and Safety Profile for 1-Methylcyclohexanecarbonyl Chloride
Introduction
1-Methylcyclohexanecarbonyl chloride (CAS No: 2890-61-1) is a specialized acyl chloride derivative used as a reactive intermediate in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. Its structure, featuring a reactive carbonyl chloride group attached to a tertiary carbon within a cyclohexane ring, dictates its utility and its hazard profile. For researchers, scientists, and drug development professionals, a precise understanding of its hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not merely a regulatory formality but a cornerstone of laboratory safety and experimental integrity.
Publicly available safety data for this compound often presents an incomplete picture, typically highlighting only its acute oral toxicity.[1][2] This guide provides a more comprehensive hazard assessment. By integrating available data with first-principle chemical reactivity, structure-activity relationships with analogous compounds, and established GHS classification criteria, we will construct a robust and safety-oriented GHS profile. This document is designed to provide the in-depth, field-proven insights necessary for the safe handling, use, and storage of this compound in a professional research environment.
Section 1: Physicochemical Properties and Intrinsic Reactivity
The hazard profile of this compound is fundamentally derived from its chemical structure. The acyl chloride functional group is inherently reactive, a characteristic essential for its synthetic utility but also the primary source of its danger.
Core Reactivity Principle: Hydrolysis Acyl chlorides react vigorously with nucleophiles. The most common nucleophile in a laboratory or biological setting is water. This compound will readily hydrolyze upon contact with moisture (e.g., in the air, on skin, in mucous membranes) to form 1-methylcyclohexanecarboxylic acid and highly corrosive hydrogen chloride (HCl) gas.
C₈H₁₃ClO + H₂O → C₈H₁₄O₂ + HCl
This exothermic reaction is the mechanistic basis for the severe corrosive effects the compound is expected to exhibit. The generation of HCl upon contact with tissue is responsible for causing severe skin burns, eye damage, and respiratory tract irritation.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 2890-61-1 | [2] |
| Molecular Formula | C₈H₁₃ClO | [2][3] |
| Molecular Weight | 160.64 g/mol | [2] |
| Physical State | Liquid (based on melting point) | [1] |
| Melting Point | Approx. -4 °C | [1] |
| Boiling Point | 100 °C @ 30 Torr | [4] |
| Density | 1.055 g/cm³ @ 20 °C | [1] |
Section 2: GHS Health Hazard Assessment
The following assessment synthesizes direct toxicological data with logical deductions based on chemical reactivity and surrogate data from structurally similar compounds.
Acute Toxicity
Data is available for oral and inhalation routes of exposure.
-
Oral: An LD50 in rats has been determined to be between 200 and 2000 mg/kg of body weight.[1] According to GHS criteria, this range falls into Category 4.
-
Inhalation: The LC50 in a male rat study was found to be 1305 mg/m³ air.[1] This value also corresponds to Category 4 for vapors.
-
Dermal: No data is available.[1]
Skin Corrosion / Irritation
While specific skin corrosion studies on this compound are not available in the cited literature, classification is mandated based on its chemical class and strong evidence from analogous compounds.
Expertise & Causality: As an acyl chloride, rapid hydrolysis on moist skin to produce HCl makes the substance highly likely to be corrosive. This is not just irritation; it is the chemical destruction of tissue.
Authoritative Grounding (Read-Across Approach):
-
The isomeric compound, 4-Methylcyclohexane-1-carbonyl chloride , is unambiguously classified as Skin Corrosion 1B (H314: Causes severe skin burns and eye damage) .[5]
-
The parent compound, Cyclohexanecarbonyl chloride (lacking the methyl group), is also classified as Skin Corrosion, Sub-category 1B (H314) .[6]
The addition of a methyl group at the 1-position does not diminish the reactivity of the acyl chloride group. Therefore, a classification of corrosive is scientifically justified and essential for safety.
Proposed Classification: Skin Corrosion, Sub-category 1B (H314: Causes severe skin burns and eye damage) .
Standard Protocol for Verification: OECD Test Guideline 404 This classification would be formally confirmed using the OECD 404 protocol for Acute Dermal Irritation/Corrosion. The test involves applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of tissue damage over a period of up to 14 days. The presence of irreversible tissue damage (necrosis) through the epidermis and into the dermis would confirm a corrosive classification.
Serious Eye Damage / Irritation
The GHS framework provides a clear directive for classifying eye damage for skin-corrosive substances.
Expertise & Causality: Any substance classified as Skin Corrosion Category 1 is, by definition, considered to cause severe eye damage and is classified as Eye Damage Category 1 without further testing. The mechanism is the same: rapid hydrolysis producing HCl, which would be catastrophic to the sensitive tissues of the eye.
Proposed Classification: Serious Eye Damage, Category 1 (H318: Causes serious eye damage) .
Standard Protocol for Verification: OECD Test Guideline 405 Should testing be required, OECD 405 (Acute Eye Irritation/Corrosion) would be the standard. The substance is applied to one eye of an animal, and effects on the cornea, iris, and conjunctiva are scored. Severe, irreversible effects would lead to a Category 1 classification.
Respiratory Irritation
Inhalation of vapors or aerosols will lead to the same hydrolytic reaction in the moist environment of the respiratory tract.
Expertise & Causality: The formation of HCl gas upon contact with the mucous membranes of the nose, throat, and lungs will cause immediate and severe irritation.
Authoritative Grounding (Read-Across Approach):
-
The 4-methyl isomer provides a direct precedent, with a classification of Specific Target Organ Toxicity – Single Exposure (STOT SE), Category 3 (H335: May cause respiratory irritation) .[5]
Proposed Classification: Specific Target Organ Toxicity – Single Exposure, Category 3 (H335: May cause respiratory irritation) .
Section 3: GHS Physical Hazard Assessment
Flammability
No flash point data is available for this compound. However, the related compound Cyclohexanecarbonyl chloride is described as a "Combustible liquid".[7] Given its organic structure, it should be treated as potentially combustible and kept away from ignition sources.
Corrosivity to Metals
The parent compound, Cyclohexanecarbonyl chloride, is classified as Corrosive to metals, Category 1 (H290: May be corrosive to metals) .[6] This is likely due to the slow release of HCl in the presence of ambient moisture. It is prudent to assume this compound shares this property.
Proposed Classification: Corrosive to Metals, Category 1 (H290: May be corrosive to metals) .
Section 4: Consolidated GHS Classification and Labeling
Based on the comprehensive analysis above, the following GHS classification is recommended for ensuring the highest level of safety.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
-
Signal Word: Danger
-
Pictograms:
- (GHS05: Corrosion)
- (GHS07: Exclamation Mark)
-
Precautionary Statements (Selected):
-
Prevention: P234 (Keep only in original container), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]
-
Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[6]
-
Storage: P405 (Store locked up), P406 (Store in corrosive resistant container).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
-
GHS Classification Decision Workflow
Caption: Decision logic for deriving the health hazard classification.
Section 5: Safe Handling and Experimental Protocols
Given the severe corrosive potential, all work with this compound must be conducted with stringent safety measures.
Protocol for Safe Handling and Use
-
Engineering Controls:
-
All handling, including transfers, weighing, and addition to reaction vessels, must be performed inside a certified chemical fume hood to control vapor exposure.
-
Ensure a safety shower and eyewash station are immediately accessible and tested regularly.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1] Standard safety glasses are insufficient.
-
Skin Protection: Wear a chemically resistant lab coat. Gauntlet-style gloves made of a suitable material (e.g., butyl rubber, Viton) should be worn. Always inspect gloves for integrity before use.[1]
-
Respiratory Protection: For non-routine operations or in case of ventilation failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[1]
-
-
Handling Procedures:
-
Use non-sparking tools and ground equipment to prevent electrostatic discharge.[1]
-
Keep containers tightly closed when not in use and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Handle away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do NOT use water. Place the absorbed material into a suitable container for hazardous waste disposal.
-
Conclusion
While supplier safety data for this compound may underrepresent its hazard profile by focusing solely on acute toxicity, a thorough scientific assessment reveals a much more significant danger. Based on the fundamental reactivity of the acyl chloride group and compelling data from structurally analogous compounds, it must be classified as a corrosive substance causing severe skin burns and eye damage (H314/H318), a respiratory irritant (H335), and potentially corrosive to metals (H290), in addition to being harmful if swallowed or inhaled (H302/H332). The appropriate signal word is Danger . Professionals in research and drug development must adopt this comprehensive classification to ensure personal safety and the integrity of their work, implementing the stringent handling protocols outlined in this guide.
References
-
RCI Labscan Limited. (2021). SAFETY DATA SHEET - Methylcyclohexane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]
-
Chemsrc. (2025). 1-Methyl-1-cyclohexanecarbonyl chloride | CAS#:2890-61-1. Retrieved from [Link]
-
OxyChem. (n.d.). Methyl Chloride Handling & Storage Hazards. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexane-1-carbonyl chloride. Retrieved from [Link]
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- 2. This compound | C8H13ClO | CID 4189245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1-cyclohexanecarbonyl chloride | CAS#:2890-61-1 | Chemsrc [chemsrc.com]
- 4. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID CHLORIDE | 2890-61-1 [chemicalbook.com]
- 5. 4-Methylcyclohexane-1-carbonyl chloride | C8H13ClO | CID 12986357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation Conditions for 1-Methylcyclohexanecarbonyl Chloride
Introduction: Strategic Acylation with a Bulky Acyl Chloride
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. This guide provides a detailed exploration of the reaction conditions for a sterically demanding acylating agent: 1-Methylcyclohexanecarbonyl chloride.
The tertiary nature of the carbon adjacent to the carbonyl group in this compound introduces unique considerations for this reaction. While the fundamental mechanism remains the same, factors such as Lewis acid selection, solvent, temperature, and the potential for side reactions like decarbonylation become critical for achieving high yields and selectivity. These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for the successful acylation of various aromatic substrates.
Core Principles and Mechanistic Considerations
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to facilitate the formation of the acylium ion from the acyl chloride.
// Nodes AcylChloride [label="1-Methylcyclohexanecarbonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="AlCl₃ (Lewis Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIonComplex [label="Acylium Ion-Lewis Acid\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AromaticRing [label="Aromatic Substrate\n(e.g., Benzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SigmaComplex [label="Arenium Ion\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; ProductComplex [label="Ketone-AlCl₃\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Aryl 1-Methylcyclohexyl\nKetone", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"]; AlCl3_regen [label="AlCl₃"]; H2O [label="H₂O (Workup)"];
// Edges AcylChloride -> AcyliumIonComplex [label="Coordination"]; LewisAcid -> AcyliumIonComplex; AcyliumIonComplex -> AcyliumIon [label="Chloride Abstraction"]; AcyliumIon -> SigmaComplex [label="Electrophilic Attack"]; AromaticRing -> SigmaComplex; SigmaComplex -> ProductComplex [label="Deprotonation by [AlCl₄]⁻"]; ProductComplex -> FinalProduct [label="Hydrolysis"]; H2O -> FinalProduct; SigmaComplex -> HCl; SigmaComplex -> AlCl3_regen; } ondot Caption: General mechanism of Friedel-Crafts Acylation.
A critical aspect of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents polyacylation.[1] The ketone product forms a complex with the Lewis acid, necessitating the use of stoichiometric or slightly excess amounts of the catalyst.[2]
The Challenge of Steric Hindrance and Potential Side Reactions
The bulky 1-methylcyclohexyl group can influence the reaction in several ways:
-
Steric Hindrance: The approach of the bulky acylium ion to the aromatic ring can be sterically hindered, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to less hindered acyl chlorides.
-
Decarbonylation: A significant side reaction to consider with tertiary acyl chlorides is the loss of carbon monoxide (decarbonylation) from the acylium ion to form a stable tertiary carbocation. This carbocation can then undergo Friedel-Crafts alkylation, leading to an undesired byproduct.
// Nodes AcyliumIon [label="1-Methylcyclohexyl\nAcylium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Decarbonylation [label="Decarbonylation\n(-CO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TertiaryCarbocation [label="1-Methylcyclohexyl\nCarbocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AromaticRing [label="Aromatic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylationProduct [label="Desired Acylation Product\n(Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylationProduct [label="Undesired Alkylation Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AcyliumIon -> Decarbonylation [label="Side Reaction"]; Decarbonylation -> TertiaryCarbocation; AcyliumIon -> AcylationProduct [label="Desired Pathway"]; AromaticRing -> AcylationProduct; TertiaryCarbocation -> AlkylationProduct [label="Alkylation"]; AromaticRing -> AlkylationProduct; } ondot Caption: Competing acylation and alkylation pathways.
To favor the desired acylation pathway, it is crucial to maintain a low reaction temperature, as the activation energy for decarbonylation is typically higher than that for acylation.
Experimental Protocols
Safety Precautions: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. This compound is a corrosive acyl chloride. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All glassware must be thoroughly dried before use.
Protocol 1: Acylation of Benzene
This protocol describes the synthesis of (1-Methylcyclohexyl)(phenyl)methanone.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Cool the flask to 0 °C in an ice bath.
-
Solvent and Substrate Addition: Add anhydrous dichloromethane and benzene (1.5 equivalents) to the flask with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Reagent | Molar Ratio | Typical Amount (for 10 mmol scale) |
| This compound | 1.0 | 1.61 g |
| Anhydrous Aluminum Chloride | 1.1 | 1.47 g |
| Benzene | 1.5 | 1.17 g (1.33 mL) |
| Dichloromethane | - | 20 mL |
Protocol 2: Acylation of Toluene
This protocol details the synthesis of (1-Methylcyclohexyl)(p-tolyl)methanone, taking advantage of the ortho, para-directing nature of the methyl group. The para product is expected to be major due to reduced steric hindrance.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene (dried)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Set up the reaction glassware as described in Protocol 1.
-
Reagent Charging and Solvent: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in carbon disulfide or nitrobenzene. Cool the mixture to 0 °C.
-
Acyl Chloride Addition: Add this compound (1.0 equivalent) to the suspension.
-
Toluene Addition: Add toluene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 3-5 hours. Monitor by TLC.
-
Workup and Purification: Follow the workup and purification procedures as outlined in Protocol 1.
| Reagent | Molar Ratio | Typical Amount (for 10 mmol scale) |
| This compound | 1.0 | 1.61 g |
| Anhydrous Aluminum Chloride | 1.1 | 1.47 g |
| Toluene | 1.2 | 1.11 g (1.28 mL) |
| Carbon Disulfide | - | 25 mL |
Protocol 3: Acylation of Anisole
This protocol describes the acylation of the highly activated anisole ring. The reaction is expected to be faster and should be performed at a lower temperature to control selectivity and prevent side reactions. The para-isomer, (4-methoxyphenyl)(1-methylcyclohexyl)methanone, is the expected major product.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole (dried)
-
1,2-Dichloroethane (DCE, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble the glassware as in the previous protocols.
-
Reagent Charging: Add anhydrous AlCl₃ (1.2 equivalents) to anhydrous 1,2-dichloroethane in the reaction flask and cool to -10 °C to -5 °C.
-
Substrate Addition: Add anisole (1.0 equivalent) to the cooled suspension.
-
Acyl Chloride Addition: Add a solution of this compound (1.05 equivalents) in anhydrous DCE dropwise over 45-60 minutes, ensuring the temperature does not rise above -5 °C.
-
Reaction: Stir the mixture at -5 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Follow the workup and purification steps detailed in Protocol 1.
| Reagent | Molar Ratio | Typical Amount (for 10 mmol scale) |
| Anisole | 1.0 | 1.08 g (1.09 mL) |
| This compound | 1.05 | 1.69 g |
| Anhydrous Aluminum Chloride | 1.2 | 1.60 g |
| 1,2-Dichloroethane | - | 30 mL |
Troubleshooting and Optimization
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is scrupulously dried and anhydrous reagents are used. Moisture deactivates the AlCl₃ catalyst.
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.
-
Reaction Temperature Too Low: While low temperatures are generally preferred to minimize side reactions, excessively low temperatures may slow the reaction rate significantly.
-
-
Formation of Alkylation Byproduct:
-
Reaction Temperature Too High: This is the primary cause of decarbonylation followed by alkylation. Maintain the recommended low temperatures.
-
Prolonged Reaction Time: Extended reaction times, even at low temperatures, can lead to the formation of the alkylation byproduct. Monitor the reaction by TLC and quench it once the starting material is consumed.
-
-
Poor Regioselectivity (for substituted arenes):
-
Steric Effects: The bulky acylating agent will predominantly favor substitution at the least sterically hindered position (e.g., para over ortho).
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like carbon disulfide can sometimes improve para selectivity.
-
Conclusion
The Friedel-Crafts acylation using this compound is a viable method for the synthesis of sterically hindered aryl ketones. Success hinges on careful control of reaction parameters, particularly temperature, to mitigate the competing decarbonylation-alkylation pathway. The protocols provided herein offer a robust starting point for the acylation of a range of aromatic substrates. Further optimization of solvent, temperature, and reaction time may be necessary to achieve maximum yield and purity for specific applications.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Methylcyclohexanecarbonyl Chloride
Introduction: The Strategic Importance of the 1-Methylcyclohexyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of alicyclic scaffolds is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of bioactive molecules. The 1-methylcyclohexyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. When introduced into a molecular framework via its reactive carbonyl chloride derivative, 1-Methylcyclohexanecarbonyl chloride, it can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of pharmaceutical intermediates, with a focus on robust and reproducible protocols.
The carboxylic acid, ester, and amide functional groups are prevalent in a vast array of pharmaceutical compounds, contributing significantly to their biological activity and bioavailability[1]. This compound, as a reactive acylating agent, serves as an efficient precursor for the formation of stable amide and ester linkages, which are cornerstones in the structure of numerous drugs[2]. The inherent properties of the 1-methylcyclohexyl group can impart desirable characteristics to a drug candidate, such as increased metabolic stability by blocking potential sites of oxidation.
This document will detail the chemical properties and safety considerations for this compound, followed by detailed protocols for its application in two key reaction types relevant to pharmaceutical synthesis: Amide Bond Formation and Friedel-Crafts Acylation.
Reagent Profile and Safety Considerations
This compound (C₈H₁₃ClO) is a colorless to pale yellow liquid with a pungent odor. It is a reactive acyl chloride that is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 1-methylcyclohexane-1-carbonyl chloride | [3] |
| CAS Number | 2890-61-1 | [3] |
| Molecular Formula | C₈H₁₃ClO | [3] |
| Molecular Weight | 160.64 g/mol | [3] |
| Boiling Point | 100 °C at 30 Torr | ChemicalBook[4] |
| Density | ~1.055 g/cm³ at 20 °C | ECHEMI[5] |
Safety Data: this compound is classified as harmful if swallowed and can cause skin and eye irritation[3]. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Core Application I: Amide Bond Formation for Bioactive Scaffolds
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry, with a significant percentage of all commercialized pharmaceuticals containing this functional group[1]. Acyl chlorides, such as this compound, are highly reactive electrophiles that readily couple with primary and secondary amines to form amides, often under mild conditions[2]. This reaction, a variant of the Schotten-Baumann reaction, is a cornerstone for building diverse libraries of compounds for biological screening.
Causality Behind Experimental Choices:
The direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride, circumvents this issue and allows the reaction to proceed, typically at room temperature in the presence of a non-nucleophilic base[2]. The base, commonly a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the amide product. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the acyl chloride.
Detailed Protocol: Synthesis of N-(4-cyanophenyl)-1-methylcyclohexanecarboxamide
This protocol describes a representative synthesis of a potential pharmaceutical intermediate by reacting this compound with 4-aminobenzonitrile. The resulting N-aryl amide contains a versatile nitrile group that can be further elaborated into other functional groups, such as tetrazoles or carboxylic acids, which are common in pharmaceutical agents.
Materials:
-
This compound (≥97%)
-
4-Aminobenzonitrile (≥98%)
-
Triethylamine (TEA, ≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-aminobenzonitrile (1.18 g, 10 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture at room temperature until the amine is fully dissolved.
-
Addition of Base: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq.) to the solution.
-
Acylation: In a separate dry dropping funnel, dissolve this compound (1.61 g, 10 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL). Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-cyanophenyl)-1-methylcyclohexanecarboxamide.
Expected Results & Characterization:
The expected product is a white to off-white solid. The yield should be in the range of 80-95% after purification. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the cyanophenyl ring and the aliphatic protons of the 1-methylcyclohexyl group.
-
¹³C NMR: Expect signals for the amide carbonyl, the nitrile carbon, and the carbons of the aromatic and aliphatic rings.
-
IR Spectroscopy: Look for a strong absorption band for the amide carbonyl (C=O) around 1650-1680 cm⁻¹ and a sharp peak for the nitrile (C≡N) group around 2220-2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Core Application II: Friedel-Crafts Acylation for Aryl Ketone Intermediates
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that introduces an acyl group onto an aromatic ring. This reaction is of great importance in the synthesis of aryl ketones, which are common intermediates in the preparation of numerous pharmaceuticals. The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion that then undergoes electrophilic aromatic substitution.
Causality Behind Experimental Choices:
The key to a successful Friedel-Crafts acylation is the generation of the acylium ion. Lewis acids like AlCl₃ coordinate to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. The aromatic substrate then acts as a nucleophile, attacking the acylium ion. Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to polysubstitution because the resulting ketone is less reactive than the starting aromatic compound. The choice of a non-polar, aprotic solvent such as dichloromethane or carbon disulfide is essential to dissolve the reactants and facilitate the reaction without interfering with the Lewis acid catalyst.
Detailed Protocol: Synthesis of (1-Methylcyclohexyl)(phenyl)methanone
This protocol outlines the Friedel-Crafts acylation of benzene with this compound to produce (1-methylcyclohexyl)(phenyl)methanone. This aryl ketone intermediate can be a precursor for various pharmaceutical scaffolds through further functionalization of the ketone or the aromatic ring.
Materials:
-
This compound (≥97%)
-
Benzene (anhydrous, ≥99.8%)
-
Aluminum chloride (AlCl₃, anhydrous, ≥99%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Ice-water bath
-
Concentrated Hydrochloric acid (HCl)
-
Standard glassware for reaction, workup, and purification
Experimental Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.47 g, 11 mmol, 1.1 eq.) and anhydrous dichloromethane (30 mL). Cool the suspension to 0-5 °C in an ice-water bath.
-
Formation of Acylium Ion: In the dropping funnel, prepare a solution of this compound (1.61 g, 10 mmol, 1.0 eq.) in anhydrous benzene (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice (approx. 50 g) containing concentrated HCl (5 mL) in a beaker. This should be done in a fume hood as HCl gas will be evolved.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (1-methylcyclohexyl)(phenyl)methanone.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the processes described, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Caption: Mechanism of Amide Formation via Acyl Chloride.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to readily form robust amide and C-C bonds allows for the incorporation of the lipophilic and metabolically stable 1-methylcyclohexyl moiety into a wide range of molecular scaffolds. The protocols detailed in this application note provide a solid foundation for the synthesis of N-aryl amides and aryl ketones, which can serve as key building blocks in drug discovery programs. By understanding the underlying principles of these reactions and adhering to the outlined procedures, researchers can confidently and efficiently utilize this compound to generate novel compounds with therapeutic potential. Further exploration into its use with diverse heterocyclic systems and in the synthesis of more complex natural product analogs is a promising avenue for future research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ali, F. Friedel-Crafts Acylation Reaction Mechanism. Organic Chemistry Portal. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
Sources
Troubleshooting & Optimization
Preventing side reactions in 1-Methylcyclohexanecarbonyl chloride synthesis
Answering the call of complex chemical syntheses, this guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylcyclohexanecarbonyl chloride. As a Senior Application Scientist, my objective is to move beyond mere procedural outlines and delve into the causality behind experimental choices, offering field-proven insights to preemptively address challenges and troubleshoot issues as they arise. This center is structured to provide direct, actionable answers to common problems, ensuring the integrity and success of your synthesis.
Technical Support Center: this compound Synthesis
This guide is divided into two primary sections: a Troubleshooting Guide to address specific in-lab issues and a Frequently Asked Questions (FAQs) section for broader conceptual and procedural inquiries.
Troubleshooting Guide
This section is formatted to rapidly diagnose and solve specific experimental problems.
Question 1: My reaction mixture turned dark brown or black after adding thionyl chloride (SOCl₂). What is causing this discoloration, and is the product salvageable?
Probable Cause: This is a classic sign of charring or decomposition. Thionyl chloride is a powerful chlorinating agent, but its reaction with carboxylic acids generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts.[1][2] At elevated temperatures, particularly with refluxing neat thionyl chloride, the strong acidic conditions can lead to the degradation of sensitive organic substrates. The tertiary carbon of the 1-methylcyclohexane ring, while relatively stable, can be susceptible to minor elimination or rearrangement pathways under harsh, prolonged heating, leading to complex, colored impurities.
Step-by-Step Solution:
-
Immediate Action: If the reaction has just begun, cool the mixture immediately to room temperature to prevent further degradation.
-
Adopt Milder Conditions: The most effective solution is to switch to a gentler chlorinating system. The combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM) is the industry standard for clean, high-yield conversions of acids to acid chlorides.[3] This reaction proceeds at or below room temperature, and the byproducts are gaseous (CO₂, CO, HCl), minimizing harsh acidic conditions.[4][5]
-
Temperature Control (If SOCl₂ Must Be Used): If you must use thionyl chloride, avoid using it as the solvent. Instead, use an inert solvent (e.g., toluene, DCM) and add the thionyl chloride dropwise at a controlled temperature (e.g., 0 °C to room temperature), followed by a gentle reflux only if necessary.
-
Salvage and Purification: If the reaction is complete, the product may be partially salvageable. Allow the mixture to cool, then carefully remove the excess thionyl chloride by rotary evaporation (ensure your vacuum pump is protected from corrosive gases). The dark, crude product will require purification by vacuum distillation. The colored impurities are typically high-boiling, allowing the desired this compound to be distilled.
Question 2: My final yield is low, and NMR/GC analysis shows a significant amount of unreacted 1-Methylcyclohexanecarboxylic acid.
Probable Cause: This issue points to an incomplete reaction, which can stem from several sources:
-
Presence of Moisture: Carboxylic acids are often hygroscopic, and any water in the starting material or glassware will consume the chlorinating agent.
-
Inactive Reagents: Thionyl chloride and oxalyl chloride are highly reactive towards moisture. If they have been stored improperly, their potency will be diminished.
-
Insufficient Reagent or Reaction Time: An inadequate molar equivalent of the chlorinating agent or insufficient reaction time will naturally lead to incomplete conversion.
Step-by-Step Solution:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Dry the starting carboxylic acid by azeotropic distillation with toluene or by drying under high vacuum.
-
Use freshly opened or freshly distilled chlorinating agents and anhydrous solvents.
-
-
Verify Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.2–1.5 molar equivalents) to drive the reaction to completion.
-
Monitor Reaction Progress: Before quenching the reaction, it is crucial to confirm its completion. This can be done by withdrawing a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) against a standard of the starting carboxylic acid.[6]
Question 3: My product analysis (IR, NMR) suggests the presence of an anhydride impurity. How is this formed and how can I prevent it?
Probable Cause: The formation of 1-Methylcyclohexanecarboxylic anhydride occurs when the highly reactive this compound product reacts with unreacted 1-Methylcyclohexanecarboxylic acid. This is a common side reaction when the conversion is slow or incomplete.
Step-by-Step Solution:
-
Drive the Reaction to Completion: The most effective preventative measure is to ensure the starting carboxylic acid is fully converted to the acid chloride. Use the monitoring techniques described in the previous question.
-
Control Reagent Addition: Add the carboxylic acid to the solution of the chlorinating agent (inverse addition), rather than the other way around. This maintains an excess of the chlorinating agent throughout the reaction, minimizing the concentration of unreacted acid available to form the anhydride.
-
Purification: If anhydride has formed, it can be separated from the acid chloride by fractional vacuum distillation, as the anhydride has a significantly higher boiling point.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is superior for this synthesis: thionyl chloride or oxalyl chloride?
This is a critical decision that directly impacts reaction purity and yield. While both are effective, the oxalyl chloride/DMF system is generally superior for its mildness and cleaner reaction profile.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with cat. DMF |
| Reaction Conditions | Often requires heating/reflux[3] | Room temperature or below |
| Byproducts | SO₂(g), HCl(g)[1] | CO₂(g), CO(g), HCl(g)[4] |
| Purity Profile | Prone to causing charring and colored impurities | Generally produces a much cleaner crude product |
| Workup | Requires removal of excess SOCl₂ (BP: 79°C) | Excess (COCl)₂ is volatile (BP: 63°C) and easily removed |
| Catalyst | None required | Catalytic DMF is essential for the mechanism[3] |
| Recommendation | Suitable for robust substrates; less ideal for sensitive molecules | Highly recommended for high purity and yield |
Q2: What is the mechanistic role of DMF in the oxalyl chloride reaction?
DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent (chloro(dimethylamino)methyleniminium chloride), which is the true active electrophile in the reaction. This intermediate is highly reactive towards the carboxylic acid.
This catalytic cycle is efficient and avoids the strongly acidic conditions generated by bulk thionyl chloride, preventing side reactions.
Q3: What are the critical safety precautions when working with these reagents?
Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. Strict safety protocols are non-negotiable.
-
Engineering Controls: Always handle these reagents in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or laminate), and a flame-retardant lab coat.[7][8]
-
Quenching: Never quench these reagents with water or protic solvents in an open container. Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., ice-cold saturated sodium bicarbonate).
-
Waste Disposal: Dispose of all waste in properly labeled, dedicated hazardous waste containers.
Q4: What is the best method for purifying the final product?
Vacuum distillation is the standard and most effective method for purifying this compound.
-
Why Vacuum? The product has a relatively high boiling point, and heating it to its atmospheric boiling point could cause decomposition. A vacuum lowers the boiling point to a safe temperature.
-
Procedure: After removing the solvent and any excess chlorinating agent, the crude oil should be distilled under a suitable vacuum. It is advisable to use a short-path distillation apparatus to minimize product loss. Collect the fraction that distills at the expected temperature and pressure.
Recommended Experimental Protocol (Oxalyl Chloride Method)
This protocol is designed to maximize yield and purity while minimizing side reactions.
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Oxalyl chloride (freshly opened or distilled)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
500 mL round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, nitrogen inlet, condenser.
Procedure:
-
Setup: Assemble the oven-dried glassware under a nitrogen atmosphere.
-
Reagents: To the flask, add 1-Methylcyclohexanecarboxylic acid (e.g., 0.1 mol, 14.2 g) and anhydrous DCM (200 mL). Stir until dissolved.
-
Catalyst: Add 1-2 drops of anhydrous DMF via syringe.
-
Addition: In the dropping funnel, place oxalyl chloride (0.12 mol, 15.2 g, 10.4 mL) dissolved in anhydrous DCM (50 mL). Add this solution dropwise to the stirred carboxylic acid solution at room temperature over 30-45 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Monitoring: Confirm reaction completion via quenched aliquot analysis (TLC or GC).
-
Workup: Carefully concentrate the reaction mixture using a rotary evaporator. The crude this compound will remain as an oil.
-
Purification: Set up a vacuum distillation apparatus and purify the crude oil to yield the final product.
References
- YouTube Video on 1-methylcyclohexane carboxylic acid synthesis. (2023).
- Organic Syntheses Procedure for Cyclohexanecarbonyl chloride. (N.D.).
- CymitQuimica Product Page for Cyclohexanecarbonyl chloride. (N.D.).
- ECHEMI Safety Data Sheet for this compound. (N.D.).
- Organic Chemistry Portal: Acid to Acid Chloride Common Conditions. (N.D.).
- ChemicalBook: Cyclohexanecarboxylic acid chloride synthesis. (N.D.).
- Organic Chemistry Portal: Acyl chloride synthesis. (2017).
- PubChem Compound Summary for this compound. (N.D.).
- Chemistry LibreTexts: Conversion of carboxylic acids to acid chlorides. (2023).
- ResearchGate Discussion on HPLC analysis of acid chlorides. (2012).
- Master Organic Chemistry: Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. (2011).
- NJ.gov Hazard Substance Fact Sheet for Thionyl Chloride. (2000).
- Chemistry LibreTexts: Getting Towed Uphill. (2022).
- Chemistry LibreTexts: Reactions of Carboxylic Acids. (2019).
- FUJIFILM Wako Chemicals Safety Data Sheet for Thionyl Chloride. (2024).
- Reactivity: substitution at carboxyl - Oxalyl Chloride Mechanism. (N.D.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Optimizing reaction yield for 1-Methylcyclohexanecarbonyl chloride preparation
Technical Support Center: 1-Methylcyclohexanecarbonyl Chloride Synthesis
Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important chemical transformation. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yield and purity.
The conversion of 1-methylcyclohexanecarboxylic acid to its corresponding acyl chloride is a fundamental step in the synthesis of many pharmaceuticals and fine chemicals.[1] While the reaction appears straightforward, achieving high yields consistently requires careful attention to detail. This guide provides a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the most likely causes?
Low yield is a common issue that can often be traced back to a few critical parameters. Let's break down the potential culprits.
Primary Cause: Presence of Moisture The single most significant factor for low yield is the presence of water in the reaction. This compound is highly reactive and will readily hydrolyze back to the starting carboxylic acid in the presence of even trace amounts of moisture.[1][2] Similarly, the chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride, are themselves highly susceptible to hydrolysis.[2]
Troubleshooting Steps:
-
Drying of Starting Material: Ensure your 1-methylcyclohexanecarboxylic acid is thoroughly dry. If it's a solid, dry it in a vacuum oven. If it's a solution, consider azeotropic distillation with a suitable solvent like benzene or toluene to remove water before adding the chlorinating agent.[3]
-
Solvent Purity: Use anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, molecular sieves).
-
Glassware: All glassware must be oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon) immediately before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[4]
Secondary Cause: Incomplete Reaction An incomplete reaction will naturally lead to a lower yield of the desired product.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature. For thionyl chloride, refluxing is often necessary to drive the reaction to completion.[3][5]
-
Stoichiometry: While a slight excess of the chlorinating agent is often used, ensure the stoichiometry is correct. Inaccurate measurements can significantly impact the yield.[6]
-
Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the addition of reagents and the entire reaction period.[6]
Q2: How do I choose between thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) as the chlorinating agent?
The choice of chlorinating agent is a critical decision that impacts reaction conditions, purity, and cost. Both are effective, but they have distinct advantages and disadvantages.[6][7]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive, often requires heating/reflux.[8] | More reactive, reactions can often be run at room temperature.[9] |
| Byproducts | SO₂ (gas), HCl (gas).[10] | CO (gas), CO₂ (gas), HCl (gas).[6] |
| Workup | Relatively simple as byproducts are gaseous.[2] | Very clean, as all byproducts are gaseous.[9][11] |
| Catalyst | Can be used with a catalytic amount of DMF.[2] | Often used with a catalytic amount of DMF.[11] |
| Cost | More economical, suitable for large-scale synthesis.[9] | More expensive, often used for smaller-scale or sensitive substrates.[11] |
| Purity | Can sometimes lead to side products if not used carefully. | Generally yields higher purity products under milder conditions.[6][9] |
Expert Insight: For routine, large-scale preparations where cost is a significant factor, thionyl chloride is a robust choice. For smaller-scale syntheses, or with sensitive substrates where mild conditions and high purity are paramount, oxalyl chloride is often the preferred reagent.[9][11]
Q3: My reaction mixture is turning dark brown/black. What is causing this decomposition?
A dark coloration often indicates the formation of side products or decomposition.
Possible Causes & Solutions:
-
Excessive Heat: Overheating the reaction, especially when using thionyl chloride, can lead to thermal decomposition of the starting material or product.
-
Solution: Maintain careful temperature control. Use an oil bath for consistent heating and avoid aggressive, direct heating with a mantle.[6]
-
-
Impurities in Thionyl Chloride: Old or improperly stored thionyl chloride can contain impurities like sulfur chlorides (e.g., S₂Cl₂) which are often yellow-orange and can contribute to discoloration.[12]
-
Solution: Use a fresh bottle of thionyl chloride or distill it before use to ensure high purity.[12]
-
-
Reaction with Solvent: Certain solvents may not be stable under the reaction conditions.
-
Solution: Use inert solvents such as dichloromethane (DCM), benzene, or toluene. Acetonitrile can also be a suitable solvent.[12]
-
Q4: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating or side reactions.
Methods for Reaction Monitoring:
-
Gas Evolution: The reaction produces gaseous byproducts (SO₂, HCl, CO, CO₂).[10][13] The cessation of gas evolution is a good initial indicator that the reaction is nearing completion. This can be monitored by bubbling the off-gas through a bubbler containing mineral oil.
-
Quench and Analyze (TLC/LC-MS): Since acyl chlorides are often unstable on silica gel, direct analysis can be problematic.[12] A common and effective method is to:
-
Take a small aliquot from the reaction mixture.
-
Quench it with a nucleophile like methanol or benzylamine in a separate vial. This converts the this compound into its corresponding stable methyl ester or benzylamide.[12]
-
Analyze the quenched sample by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.[12]
-
Visualizing the Workflow & Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: General experimental workflow for the synthesis.
Caption: Simplified mechanism with thionyl chloride.
Optimized Protocol: Synthesis using Thionyl Chloride
This protocol provides a reliable method for the preparation of this compound with an emphasis on maximizing yield and purity.
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (or another suitable anhydrous solvent)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of dry nitrogen or argon.
-
Reagent Setup: To the flask, add 1-methylcyclohexanecarboxylic acid (1.0 eq) and anhydrous toluene.
-
Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq). Add the thionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction with gas evolution should be observed.[3][14]
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux using an oil bath. Maintain the reflux for 1-3 hours, or until gas evolution ceases.[3] Monitor the reaction's completion by quenching an aliquot with methanol and analyzing via TLC or GC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Anhydrous toluene can be added and co-evaporated (azeotroped) to help remove the last traces of SOCl₂.[12]
-
The crude this compound can then be purified by vacuum distillation to yield a colorless to pale yellow liquid.[14][15]
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂).[1][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). Google Search.
- 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses.
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- methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.
- Cyclohexanecarboxylic acid chloride synthesis - ChemicalBook. ChemicalBook.
- How to achieve chlorination of carboxylic acid to convert into acid chloride? | ResearchGate. (2016).
- cyclohexylidenecyclohexane - Organic Syntheses Procedure. Organic Syntheses.
- Carboxylic Acid + SOCl2 - ReactionWeb.io. ReactionWeb.io.
- Preparation of acyl (acid) chlorides (video) - Khan Academy. Khan Academy.
- Reagents for the preparation of acid chlorides: pros and cons - Sciencemadness.org. (2016). Sciencemadness.org.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica. CymitQuimica.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- converting carboxylic acids into acyl (acid) chlorides - Chemguide. Chemguide.
- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025). Reddit.
- Acid to Acid Chloride - Common Conditions.
- What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019).
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methylcyclohexanecarbonyl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For researchers and professionals in drug development and fine chemical synthesis, the efficient and clean preparation of acyl chlorides is a pivotal step. These reactive intermediates are gateways to a multitude of further transformations, including the formation of esters, amides, and ketones. This guide provides an in-depth, objective comparison of two of the most common reagents used for the synthesis of 1-Methylcyclohexanecarbonyl chloride from 1-methylcyclohexanecarboxylic acid: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will delve into the mechanistic nuances, practical experimental considerations, and safety profiles of each reagent to empower you to make an informed decision for your specific synthetic needs.
At a Glance: Key Performance Indicators
For a rapid assessment, the following table summarizes the critical parameters for the synthesis of this compound using thionyl chloride and oxalyl chloride.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reaction Temperature | Typically requires heating (reflux)[1][2] | Room temperature is often sufficient[2][3] |
| Reaction Time | Generally longer (e.g., 3 hours at reflux)[1] | Typically shorter (e.g., 1.5 hours at room temperature)[3] |
| Catalyst | Can be used without a catalyst, but DMF is sometimes employed[4] | Catalytic amounts of DMF are standard[2][3] |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous)[4] | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (all gaseous) |
| Work-up & Purification | Excess reagent removed by distillation or under vacuum[1][5] | Excess reagent and solvent removed by rotary evaporation[3] |
| Yield | Generally high (>99% for cyclohexanecarbonyl chloride)[6] | Typically high and often considered cleaner |
| Purity of Crude Product | Can be high, but residual SOCl₂ can be problematic[5] | Generally very high due to the volatility of byproducts and mild conditions |
| Cost | Less expensive | More expensive |
| Safety Concerns | Corrosive, toxic, reacts violently with water, liberates toxic gas[7][8][9] | Corrosive, toxic, reacts with water, can be fatal if inhaled[10][11][12] |
Delving into the Mechanisms: A Tale of Two Pathways
The choice between thionyl chloride and oxalyl chloride is fundamentally a choice between two distinct reaction mechanisms, each with its own implications for reaction conditions and selectivity.
The Thionyl Chloride Route: An S N i Pathway
The reaction of 1-methylcyclohexanecarboxylic acid with thionyl chloride proceeds through an intramolecular nucleophilic substitution (S N i) mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride to form a chlorosulfite intermediate. This intermediate is key to the transformation as it converts the hydroxyl group into a much better leaving group. A chloride ion, either from the dissociation of the intermediate or from another molecule of thionyl chloride, then attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate liberates the final acyl chloride product, along with the gaseous byproducts sulfur dioxide and hydrogen chloride.[4][13]
Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.
The Oxalyl Chloride Route: The Vilsmeier-Haack Intermediate
In contrast, the reaction with oxalyl chloride, catalyzed by dimethylformamide (DMF), follows a different path that involves the formation of a highly reactive Vilsmeier-Haack intermediate.[3] DMF reacts with oxalyl chloride to generate an electrophilic imidoyl chloride derivative. The carboxylic acid then attacks this active chlorinating agent, leading to the formation of an unstable intermediate that readily collapses to the desired acyl chloride, regenerating the DMF catalyst and releasing carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts.[14][15][16] This catalytic cycle allows for milder reaction conditions, often at room temperature.
Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.
Experimental Protocols: A Practical Guide
The following are representative experimental procedures for the synthesis of this compound using both reagents.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acyl chlorides and specific examples for similar substrates.[1][6]
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus or rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohexanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can also be performed in an inert solvent like anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and any solvent by distillation or under reduced pressure using a rotary evaporator.[1][5]
-
The crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and catalytic DMF.[2][3]
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet
-
Syringe for reagent addition
-
Rotary evaporator
Procedure:
-
Dissolve 1-methylcyclohexanecarboxylic acid in anhydrous dichloromethane in a dry round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred solution.
-
Slowly add a slight excess of oxalyl chloride (typically 1.2-1.5 equivalents) to the reaction mixture at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.[3]
-
The resulting crude this compound is typically of high purity and can be used directly in the next step.
Side Reactions and Considerations for a Sterically Hindered Substrate
The tertiary nature of the carboxylic acid in 1-methylcyclohexanecarboxylic acid introduces steric hindrance that can influence the reaction.
-
With Thionyl Chloride: The higher temperatures required for the reaction with thionyl chloride could potentially lead to side reactions such as elimination or rearrangement, although for this specific substrate, these are generally not major concerns. Incomplete reaction is a more likely issue if the reaction time or temperature is insufficient.
-
With Oxalyl Chloride: The milder conditions of the oxalyl chloride method are generally advantageous for sterically hindered and sensitive substrates, minimizing the risk of side reactions. The reaction tends to be cleaner and more efficient.
Safety: A Critical Comparison
Both thionyl chloride and oxalyl chloride are hazardous reagents and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8][9] Inhalation can cause severe respiratory irritation.
-
Oxalyl Chloride: This reagent is also highly corrosive and toxic. It is particularly dangerous upon inhalation and can be fatal.[10][11][12] It also reacts with water. A minor byproduct from the DMF-catalyzed reaction can be dimethylcarbamoyl chloride, a potent carcinogen, although this is typically formed in very small amounts.
Disposal: Both reagents and their reaction residues must be quenched and disposed of according to institutional safety protocols. A common method for quenching small amounts of unreacted reagent is slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base.
Conclusion and Recommendations
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on the specific priorities of the researcher.
-
Thionyl chloride is a cost-effective and robust reagent that provides high yields. It is a suitable choice for large-scale synthesis where cost is a primary concern and the substrate is thermally stable.
-
Oxalyl chloride is the preferred reagent for laboratory-scale synthesis, particularly when working with sensitive or sterically hindered substrates. The milder reaction conditions, shorter reaction times, and cleaner reaction profiles often outweigh the higher cost. The ease of workup, with all byproducts being gaseous, is a significant practical advantage.
For the synthesis of this compound, where steric hindrance is a factor, the oxalyl chloride/DMF system is highly recommended to ensure a high yield of pure product with minimal side reactions and a more straightforward workup.
References
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
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5.9: Getting Towed Uphill. (2022, October 4). Chemistry LibreTexts. [Link]
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SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses. [Link]
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PREPARATION OF 2-(p-TOLYL)PROPANOYL CHLORIDE. Organic Syntheses. [Link]
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Reactivity: substitution at carboxyl. (n.d.). [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Acyl Chlorides with Thionyl Chloride. (2023, March 31). Reddit. [Link]
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 6(41), 34468-34475. [Link]
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry, 43(20), 3972-3974. [Link]
-
1-methylcyclohexanecarboxylic acid. (n.d.). Organic Syntheses. [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. [Link]
-
Quesnel, J. S., Fabrikant, A., & Arndtsen, B. A. (2011). A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. Chemical Science, 2(12), 2335-2339. [Link]
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22.9 Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts. [Link]
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Simbera, J., & Svobodová, M. (2014). New one-pot methods for preparation of cyclohexanecarbonitrile—green chemistry metrics evaluation for one-pot and similar. Green and Sustainable Chemistry, 4(2), 70-80. [Link]
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1-methylcyclohexane carboxylic acid synthesis. (2023, July 13). YouTube. [Link]
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Show how you would accomplish the following multistep syntheses. (n.d.). Pearson. [Link]
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What should i reconsider in my experiment for acyl chloride to be formed?. (2019, March 4). ResearchGate. [Link]
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converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]
-
A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018, February 21). National Institutes of Health. [Link]
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This compound. (n.d.). PubChem. [Link]
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How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2023, May 28). Yufeng. [Link]
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Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. [Link]
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Safety Data Sheet - Thionyl chloride. (n.d.). DC Fine Chemicals. [Link]
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PREPARATION OF ACYL CHLORIDES. (n.d.). ResearchGate. [Link]
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Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). YouTube. [Link]
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The Unseen Shield: A Comparative Guide to the Steric Hindrance Effects of the Methyl Group in 1-Methylcyclohexanecarbonyl Chloride Reactions
For researchers, scientists, and professionals in drug development, the selection of acylating agents is a critical decision that profoundly impacts reaction efficiency, yield, and impurity profiles. While structurally similar, even a minor alteration like the addition of a single methyl group can introduce significant steric barriers, dramatically altering the reactivity of a molecule. This guide provides an in-depth technical comparison of 1-methylcyclohexanecarbonyl chloride and its un-substituted counterpart, cyclohexanecarbonyl chloride, with a focus on the steric hindrance effects imparted by the C1-methyl group in nucleophilic acyl substitution reactions.
Introduction: The Principle of Steric Hindrance in Acyl Substitution
Nucleophilic acyl substitution is a cornerstone of organic synthesis, proceeding through a two-step addition-elimination mechanism. The reaction rate is governed by both electronic factors and the steric environment around the electrophilic carbonyl carbon.[1] Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents.[2][3] In the context of acyl chlorides, bulky groups adjacent to the carbonyl can impede the approach of a nucleophile, thereby decreasing the reaction rate.[4] This guide will dissect how the seemingly minor addition of a methyl group on the cyclohexane ring of cyclohexanecarbonyl chloride introduces a significant steric shield, affecting its utility in synthesis.
Comparative Analysis: this compound vs. Cyclohexanecarbonyl Chloride
The key difference between this compound and cyclohexanecarbonyl chloride lies in the substitution at the alpha-carbon. The presence of a methyl group at this position in this compound creates a more crowded environment around the carbonyl group.
Chemical Structures:
-
This compound: Features a tertiary alpha-carbon.[5]
-
Cyclohexanecarbonyl chloride: Features a secondary alpha-carbon.[6]
This structural distinction is paramount in dictating the reactivity of these two molecules. The tertiary nature of the alpha-carbon in the methylated compound presents a more significant steric barrier to an incoming nucleophile compared to the secondary alpha-carbon in the unsubstituted version.
Predicted Reactivity Based on Steric Effects
Based on fundamental principles of organic chemistry, the increased steric bulk of the 1-methyl-substituted compound is expected to lead to:
-
Slower Reaction Rates: The methyl group will sterically hinder the "backside attack" of the nucleophile on the carbonyl carbon, which is a key step in the nucleophilic acyl substitution mechanism.[4][7]
-
Lower Yields under Identical Conditions: Due to the slower reaction rate, reactions with this compound may not proceed to completion under the same conditions (time, temperature) as those with cyclohexanecarbonyl chloride, resulting in lower product yields.
-
Increased Potential for Side Reactions: In some cases, severe steric hindrance can promote alternative reaction pathways, such as elimination reactions, if the nucleophile also has basic properties.
The following diagram illustrates the concept of steric hindrance in the context of these two molecules.
Caption: Steric hindrance at the carbonyl carbon.
Experimental Protocol: Comparative Acylation of a Primary Amine
To empirically validate the predicted effects of steric hindrance, a parallel synthesis experiment can be designed. The following protocol outlines the acylation of benzylamine with both this compound and cyclohexanecarbonyl chloride.
Materials:
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool both reaction mixtures to 0 °C in an ice bath.
-
Addition of Acyl Chloride: To the first flask, add a solution of cyclohexanecarbonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 15 minutes. To the second flask, add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Reaction: Allow both reaction mixtures to warm to room temperature and stir for 2 hours. Monitor the progress of each reaction by Thin-Layer Chromatography (TLC).
-
Workup: Quench both reactions by adding water. Separate the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude products.
-
Purification and Analysis: Purify both crude products by column chromatography on silica gel. Determine the yield and characterize the products by NMR and mass spectrometry.
The following workflow diagram illustrates the experimental procedure.
Caption: Experimental workflow for comparative acylation.
Predicted Comparative Data
The following table summarizes the expected outcomes from the comparative experiment described above. These predictions are based on the established principles of steric hindrance.
| Parameter | Cyclohexanecarbonyl chloride | This compound | Rationale |
| Reaction Time | ~2 hours | > 4 hours (or incomplete) | Increased steric hindrance from the methyl group slows the rate of nucleophilic attack. |
| Predicted Yield | High (e.g., >90%) | Moderate to Low (e.g., 40-60%) | Slower reaction kinetics may lead to incomplete conversion of starting materials. |
| Purity of Crude Product | High | Lower | Slower desired reaction may allow for more time for side reactions to occur. |
Conclusion and Practical Implications
The presence of a methyl group at the C1 position of this compound introduces significant steric hindrance that demonstrably impacts its reactivity in nucleophilic acyl substitution reactions. When compared to its unsubstituted analog, cyclohexanecarbonyl chloride, the methylated version is expected to react more slowly and provide lower yields under identical conditions.
For researchers and drug development professionals, this has several practical implications:
-
Reagent Selection: For rapid and high-yielding acylations, cyclohexanecarbonyl chloride is the superior choice. This compound should be selected when the specific steric bulk of the 1-methylcyclohexyl group is a desired structural feature in the final product, with the understanding that reaction conditions may need to be optimized (e.g., higher temperatures, longer reaction times, or the use of a more potent catalyst).
-
Process Optimization: When using this compound, it is crucial to carefully optimize reaction parameters to drive the reaction to completion and minimize the formation of byproducts.
-
Impurity Profiling: The potential for incomplete reactions and the formation of side products is higher with the more sterically hindered reagent, necessitating more rigorous purification and analysis of the final product.
By understanding the subtle yet significant impact of steric hindrance, scientists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis [Video]. YouTube. [Link]
-
Chemsrc. (2025, September 2). 1-Methyl-1-cyclohexanecarbonyl chloride. Retrieved from [Link]
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction rates of amine picrates with acid chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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ResearchGate. (2025, November 4). Addition of carbon nucleophiles to hemiaminals promoted by a Lewis acidic polyoxotungstate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 15). 12.3: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
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-
Frontiers in Chemistry. (2022, February 1). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 27). How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution? Retrieved from [Link]
-
Chegg.com. (2018, November 25). Solved What is the effect of steric hindrance on reaction. Retrieved from [Link]
-
Khan Academy. (2014, March 10). Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. [Link]
-
NC State University Libraries. (n.d.). 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarbonyl chloride. NIST WebBook. Retrieved from [Link]
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A Comparative Guide to Acylation: Selecting the Optimal Reagent Beyond 1-Methylcyclohexanecarbonyl Chloride
For researchers, scientists, and drug development professionals, the strategic selection of an acylating agent is paramount to the success of synthetic campaigns. While 1-methylcyclohexanecarbonyl chloride has its place in the chemist's toolbox, a nuanced understanding of the available alternatives can unlock higher yields, improved selectivity, and milder reaction conditions, particularly when dealing with sensitive or sterically demanding substrates. This guide provides an in-depth technical comparison of key alternative reagents, supported by experimental data and mechanistic insights to empower informed decision-making in your laboratory.
The Central Role of Acylation in Modern Synthesis
Acylation, the introduction of an acyl group (RCO-) into a molecule, is a cornerstone of organic synthesis, fundamental to the construction of a vast array of pharmaceuticals, natural products, and advanced materials.[1] The reactivity of the acylating agent is a critical determinant of the reaction's outcome. Acyl chlorides, like this compound, are among the most reactive acylating agents, often ensuring high yields and rapid reaction times.[2][3] However, this high reactivity can be a double-edged sword, leading to poor selectivity with multifunctional molecules and the generation of corrosive hydrogen chloride (HCl) as a byproduct.[2]
This guide will explore three principal classes of alternative reagents that offer a spectrum of reactivity and handling advantages over acyl chlorides:
-
Carboxylic Acids with Carbodiimide Activators: A versatile and tunable approach for amide and ester bond formation.
-
Carboxylic Anhydrides: Offering a balance of reactivity and milder byproducts.
-
Activated Esters: Providing stable yet reactive intermediates ideal for sensitive substrates.
We will delve into the mechanistic underpinnings of each, present comparative data, and provide detailed experimental protocols to facilitate their implementation in your research.
Reactivity Hierarchy: A Guiding Principle
The choice of an acylating agent is fundamentally a question of balancing reactivity with selectivity. The general reactivity trend for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids (unactivated) [2]
Less reactive acylating agents are generally more selective, reacting preferentially with stronger nucleophiles over weaker ones.[3] This principle is crucial when working with substrates bearing multiple nucleophilic sites.
In-Depth Comparison of Acylating Agents
Carboxylic Acids Activated with Carbodiimides (e.g., DCC, EDC)
Directly using a carboxylic acid for acylation is often inefficient due to the poor leaving group ability of the hydroxyl group.[4] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful activating agents that convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[4]
The acylation process using DCC is often catalyzed by 4-(dimethylamino)pyridine (DMAP). The mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.
-
Formation of a Reactive Acylpyridinium Salt: DMAP, a potent nucleophile, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium ion. This intermediate is more reactive towards nucleophiles than the O-acylisourea.
-
Nucleophilic Attack: The alcohol or amine nucleophile attacks the carbonyl carbon of the N-acylpyridinium ion.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester or amide, releasing the protonated DMAP and dicyclohexylurea (DCU), the byproduct of DCC.
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A Senior Application Scientist's Guide to Differentiating 1-Methylcyclohexanecarbonyl Chloride and its Positional Isomers Using NMR Spectroscopy
Introduction: The Isomer Challenge in Chemical Synthesis
In the realm of drug development and fine chemical synthesis, the precise control of molecular architecture is paramount. Structural isomers—molecules sharing the same chemical formula but differing in the connectivity of their atoms—can exhibit vastly different chemical, physical, and biological properties. A common analytical challenge is the rapid and unambiguous identification of a target molecule from a pool of its potential isomers, which may arise as byproducts during a synthetic route. This guide addresses the specific challenge of differentiating 1-methylcyclohexanecarbonyl chloride from its positional isomers: 2-, 3-, and 4-methylcyclohexanecarbonyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for molecular structure elucidation in organic chemistry.[1][2] Its ability to probe the unique electronic environment of individual nuclei within a molecule provides a detailed fingerprint, allowing for the confident differentiation of even closely related isomers.[3][4] This guide will provide researchers and scientists with the foundational principles, predictive data, and experimental protocols necessary to leverage both ¹H and ¹³C NMR for this purpose.
Pillar 1: The Scientific Rationale—Why NMR is Decisive
The differentiation of the four methylcyclohexanecarbonyl chloride isomers hinges on several key principles of NMR spectroscopy. The substitution pattern on the cyclohexane ring creates unique magnetic environments for the protons and carbons in each isomer, leading to predictable and distinct differences in their respective NMR spectra.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the local electronic environment of the nucleus.[5][6] The strongly electron-withdrawing acyl chloride group (-COCl) exerts a significant deshielding effect, causing nearby nuclei (both ¹H and ¹³C) to resonate at a higher chemical shift (further downfield).[7][8] The position of the methyl group relative to this deshielding zone is a primary differentiating factor.
-
Signal Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits NMR signals into characteristic patterns (e.g., singlets, doublets, triplets) as described by the n+1 rule.[9] This provides direct evidence of atomic connectivity. The multiplicity of the methyl signal and the proton on the carbon bearing the methyl group is a critical diagnostic tool.
-
Symmetry and the Number of Signals: The symmetry of a molecule determines the number of chemically non-equivalent nuclei. A higher degree of symmetry results in fewer signals in the NMR spectrum.[10] The 1- and 4-methyl isomers possess a higher degree of symmetry than the 2- and 3-isomers, leading to simpler ¹³C NMR spectra.
-
¹³C NMR Spectroscopy: Due to a much larger chemical shift range, ¹³C NMR spectra exhibit less signal overlap than ¹H spectra.[11] Critically, the presence or absence of a proton on a given carbon atom (quaternary, methine, methylene, methyl) can be definitively determined using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), making it invaluable for distinguishing isomers.
The logical workflow for differentiating the isomers is based on sequentially analyzing these key NMR features.
Caption: Workflow for isomer differentiation using NMR.
Pillar 2: Comparative Spectral Analysis—A Head-to-Head Comparison
The most effective way to differentiate the isomers is to predict the key distinguishing features in their respective ¹H and ¹³C NMR spectra.
Caption: Structures of the four positional isomers.
This compound
-
¹H NMR: The most telling feature is the methyl group signal. Since the methyl group is attached to a quaternary carbon (C1, which also bears the -COCl group), there are no adjacent protons to couple with. Therefore, the methyl signal will be a sharp singlet . The 10 protons on the cyclohexane ring will appear as complex, overlapping multiplets.
-
¹³C NMR: This isomer is distinguished by a quaternary carbon signal where the methyl and acyl chloride groups are attached. The carbonyl carbon will have a characteristic chemical shift >170 ppm. Due to the plane of symmetry bisecting the C1-C4 axis in the chair conformation, we expect to see 6 distinct signals: C=O, C1 (quaternary), C2/C6, C3/C5, C4, and the methyl carbon.
2-Methylcyclohexanecarbonyl chloride
-
¹H NMR: The methyl group is attached to a carbon (C2) that has one proton. According to the n+1 rule, the methyl signal will be a doublet . The proton at C1 (alpha to the carbonyl) will be significantly deshielded and will appear as a multiplet due to coupling with the protons on C2 and C6. The proton at C2 will also be a complex multiplet.
-
¹³C NMR: This isomer lacks the high symmetry of the 1- and 4-isomers. Assuming a single diastereomer, we would expect to see 8 unique carbon signals : C=O, C1, C2, C3, C4, C5, C6, and the methyl carbon. The presence of two methine carbons (CH) at C1 and C2 is a key identifier.
3-Methylcyclohexanecarbonyl chloride
-
¹H NMR: Similar to the 2-isomer, the methyl group is on a carbon (C3) with a single proton, resulting in a methyl signal that is a doublet . However, the methyl group is further from the strong deshielding effect of the acyl chloride group, so its chemical shift will be slightly more upfield (at a lower ppm value) compared to the 2-isomer. The proton at C1 will be the most downfield ring proton signal.
-
¹³C NMR: Like the 2-isomer, this molecule is asymmetric, and we would expect 8 unique carbon signals for a single diastereomer. It is distinguished from the 2-isomer by the connectivity, which can be confirmed with 2D NMR techniques (like COSY and HMBC), and by the specific chemical shifts of the ring carbons.[12]
4-Methylcyclohexanecarbonyl chloride
-
¹H NMR: The methyl group is on C4, which has one proton. Therefore, the methyl signal will be a doublet . Due to the distance from the acyl chloride group, the chemical shift of this methyl doublet will be the most upfield of the three isomers with doublets. For the trans isomer, the molecule has a plane of symmetry, which simplifies the spectrum of the ring protons compared to the 2- and 3-isomers.
-
¹³C NMR: The trans isomer possesses a plane of symmetry. This results in fewer carbon signals than the 2- and 3-isomers. We would expect to see 5 unique carbon signals : C=O, C1, C2/C6, C3/C5, C4, and the methyl carbon. This reduced number of signals is a powerful diagnostic feature.
Data Summary: A Predictive Comparison
The following table summarizes the key diagnostic NMR features for unambiguously differentiating the four isomers.
| Isomer | Key ¹H NMR Feature (Methyl Group) | Expected ¹³C Signals (Unique Carbons) | Key ¹³C NMR Feature |
| 1-Methyl | Singlet | 6 | Quaternary carbon at C1 |
| 2-Methyl | Doublet (most downfield) | 8 | Asymmetric; methine at C1 and C2 |
| 3-Methyl | Doublet (intermediate shift) | 8 | Asymmetric; methine at C1 and C3 |
| 4-Methyl | Doublet (most upfield) | 5 (for trans) | Symmetric; methine at C1 and C4 |
Pillar 3: A Validated Experimental Protocol
To ensure trustworthy and reproducible results, the following experimental protocol should be followed. This protocol is designed to be self-validating by including checks for solvent purity and proper instrument calibration.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is an excellent first choice. Its residual proton signal appears at ~7.26 ppm and its carbon signals appear at ~77.16 ppm.
-
Purity Check: Run a quick ¹H NMR spectrum of the pure solvent to ensure there are no contaminant peaks in the regions of interest. A list of common solvent impurities and their chemical shifts is an invaluable reference.[13][14]
-
Sample Concentration: Weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. This concentration is typically sufficient for both ¹H and ¹³C NMR on modern spectrometers.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. This ensures accurate chemical shift referencing.[15]
NMR Data Acquisition
-
Instrument Setup: Use a Fourier transform NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion). Ensure the instrument is properly shimmed to achieve good magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Key Parameters: Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. Ensure the spectral width covers the expected range of chemical shifts (typically 0 to 12 ppm for organic molecules).
-
Processing: Fourier transform the data, apply phase correction, and calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all carbon signals into singlets.
-
Key Parameters: ¹³C has a low natural abundance, requiring more scans (e.g., 128 or more) and a longer relaxation delay to obtain a quantitative spectrum. The spectral width should typically be 0 to 220 ppm.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) (Optional but highly recommended):
-
Acquire DEPT-90 and DEPT-135 spectra.
-
A DEPT-90 spectrum will only show signals for methine (CH) carbons.
-
A DEPT-135 spectrum will show positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent in both.
-
This sequence is the most reliable way to confirm the carbon types predicted in the analysis above.
-
Conclusion
NMR spectroscopy provides a definitive and robust method for differentiating this compound from its 2-, 3-, and 4-methyl positional isomers. By systematically analyzing the multiplicity of the methyl signal in the ¹H NMR spectrum, an initial and often conclusive determination can be made. The 1-methyl isomer is uniquely identified by its methyl singlet. For the remaining isomers, ¹³C NMR, particularly when combined with DEPT experiments, provides unambiguous confirmation by revealing the molecular symmetry and the specific carbon framework. This combination of one- and two-dimensional NMR techniques, grounded in a solid understanding of fundamental principles, empowers researchers to verify their synthetic outcomes with the highest degree of confidence.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Methylcyclohexanecarbonyl Chloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of chemical reagents. 1-Methylcyclohexanecarbonyl chloride, a reactive acyl chloride, requires meticulous handling and disposal to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, procedure-driven framework for its proper disposal, grounded in the fundamental principles of its chemical reactivity. The primary hazard associated with this and other acyl chlorides is their vigorous, exothermic reaction with water and other nucleophilic substances, producing corrosive hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[1][2]
Hazard Assessment & Risk Mitigation
Before handling or disposing of this compound, a thorough understanding of its hazards is essential. This assessment forms the basis of all safety and handling protocols.
Chemical Profile and Hazards
The core reactivity of this compound is dictated by the acyl chloride functional group. The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack.[3] This inherent reactivity is the source of its primary hazards.
| Property | Information | Citation |
| Chemical Name | This compound | [4][5] |
| CAS Number | 2890-61-1 | [4][5] |
| Primary Hazards | H302: Harmful if swallowed. | [4] |
| Water Reactivity: Reacts vigorously with water, releasing heat and corrosive hydrochloric acid gas. | [1][2] | |
| Corrosivity: Causes severe skin burns and eye damage (characteristic of acyl chlorides). | [6] | |
| Incompatibilities | Water, alcohols, amines, strong bases, and oxidizing agents. | [1][7][8] |
Mandatory Personal Protective Equipment (PPE)
Given the corrosive and reactive nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted inside a certified chemical fume hood.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when handling larger quantities.[4]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., butyl rubber or laminate film). A flame-resistant lab coat and impervious apron are required to protect against splashes.[4]
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, if there is a risk of exceeding exposure limits or in the event of a spill, a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[4]
Disposal Workflow and Protocols
The appropriate disposal path for this compound depends on the quantity of waste. Small, residual amounts can be neutralized in the lab, while larger volumes require professional disposal.
Decision-Making Workflow for Disposal
The following diagram outlines the decision-making process for managing this compound waste.
Caption: Disposal decision workflow for this compound.
Protocol for Small-Scale Laboratory Disposal (Controlled Neutralization)
This procedure is suitable for quantities typically less than 100 grams. The principle is to slowly hydrolyze the acyl chloride under controlled, basic conditions. The base neutralizes the HCl as it is formed, preventing the release of corrosive fumes.[9]
Materials:
-
Large beaker (at least 10x the volume of the solution to be neutralized)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
5% Sodium hydroxide or sodium carbonate solution
-
pH paper or pH meter
Procedure:
-
Prepare the Neutralizing Solution: In the large beaker, place a volume of cold 5% sodium hydroxide or sodium carbonate solution sufficient to completely neutralize the acyl chloride. A general rule is to use at least a 2-molar excess of the base.
-
Cool the System: Place the beaker in an ice bath on the stir plate and begin gentle stirring.
-
Slow Addition: Carefully and slowly add the this compound to the stirring basic solution dropwise using the dropping funnel. The reaction is exothermic, and a rapid addition can cause boiling and splashing.[1]
-
Monitor the Reaction: Maintain a slow addition rate, ensuring the temperature of the solution does not rise excessively. Continue stirring for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion.
-
Verify Neutralization: Once the reaction mixture has returned to room temperature, check the pH using pH paper or a calibrated pH meter. The pH should be between 5.5 and 9.0.[10]
-
Adjust pH if Necessary: If the solution is still acidic, slowly add more base. If it is too basic, add a dilute acid (e.g., 1M HCl) dropwise until the target pH range is achieved.[10]
-
Final Disposal: Once the pH is confirmed to be neutral, the resulting aqueous solution of sodium 1-methylcyclohexanecarboxylate and sodium chloride can typically be disposed of down the drain with a large volume of water, in accordance with local and institutional regulations.[9][10]
Protocol for Large-Scale or Bulk Disposal
Attempting to neutralize large quantities of acyl chlorides in a laboratory setting is extremely dangerous due to the potential for a runaway exothermic reaction.
Procedure:
-
Do Not Attempt Neutralization: Do not try to neutralize bulk quantities in the lab.
-
Package Securely: Ensure the original container is tightly sealed and in good condition. If the container is compromised, overpack it in a larger, compatible, and properly labeled container.
-
Label as Hazardous Waste: The container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.
-
Contact Professionals: Arrange for disposal via your institution's Environmental Health & Safety (EHS) office or a licensed chemical destruction facility.[4] Controlled incineration is a common method for bulk disposal.[1]
Emergency Procedures
Immediate and correct action during an emergency is critical to minimizing harm.
Spill Management
Should a spill occur, follow these steps immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[4]
-
Control Vapors and Ignition Sources: Ensure the fume hood is functioning correctly. Extinguish all nearby ignition sources.[4]
-
Contain the Spill: Use a dry, inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. DO NOT USE WATER or combustible materials. [11]
-
Collect Absorbent: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste disposal.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium carbonate), followed by soap and water.
-
Dispose of Materials: All materials used for cleanup must be disposed of as hazardous waste.[12]
First-Aid Measures
| Exposure Route | Immediate Action | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention. | [4][13] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [4][6] |
Conclusion
The safe disposal of this compound is predicated on a respect for its reactivity. By understanding the chemistry—specifically, its rapid hydrolysis to form HCl—we can implement procedures that control this reaction safely. Always prioritize personal protection, control the rate of neutralization for small quantities, and never hesitate to engage professional EHS services for the disposal of bulk amounts. This diligent approach ensures a safe laboratory environment for everyone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
